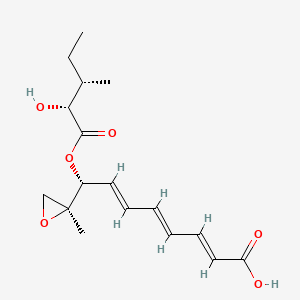
Toxin IIc (Alternariaalternata)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toxin IIc is a biochemical.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Toxin IIc is characterized as an ester derivative of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid. Its structure contributes to its potent phytotoxicity, primarily affecting plant cell organelles such as chloroplasts and mitochondria. The toxin induces oxidative stress within plant tissues, leading to cellular necrosis and plant death. This mechanism underlines its role as a virulence factor in Alternaria alternata infections, enabling the fungus to overcome plant defenses and facilitate infection .
Phytotoxic Effects
Toxin IIc exhibits pronounced phytotoxic effects on various crops, particularly strawberries. Its ability to disrupt cellular functions has been documented in several studies:
- Target Organisms : The toxin primarily affects sensitive plant species, causing necrotic lesions and reducing crop yields.
- Mechanism : It induces oxidative stress and alters gene expression related to stress responses in plants .
Table 1: Phytotoxicity of Toxin IIc on Various Crops
| Crop | Effect | Mechanism |
|---|---|---|
| Strawberry | Severe necrosis | Oxidative stress induction |
| Tomato | Reduced fruit quality | Disruption of cellular integrity |
| Pear | Black spot rot | Targeting chloroplasts |
Agricultural Applications
Given its phytotoxic properties, Toxin IIc is of interest for developing biocontrol agents. Research indicates that understanding its mode of action can lead to the development of resistant crop varieties or alternative management strategies against Alternaria infections.
- Biopesticide Development : Toxin IIc can serve as a model compound for creating biopesticides targeting specific pathogens while minimizing environmental impact .
- Resistance Breeding : Studies have focused on identifying genetic traits in crops that confer resistance to Toxin IIc, which can be utilized in breeding programs .
Toxicological Research
Toxin IIc is also relevant in toxicological studies due to its genotoxic potential. Research has shown that exposure to Toxin IIc can induce DNA damage in animal models:
- Genotoxicity Studies : In vivo studies have demonstrated that Toxin IIc can cause significant DNA damage, particularly in the gastrointestinal tract, suggesting a need for further investigation into its health impacts .
- Mechanistic Insights : The toxin's ability to alkylate DNA bases leads to bulky adduct formation, which may contribute to carcinogenesis .
Table 2: Toxicological Effects of Toxin IIc
| Study Type | Findings | Implications |
|---|---|---|
| In Vivo | Induced DNA damage | Potential carcinogenic effects |
| Cell Culture | Disruption of cell cycle | Insights into cancer biology |
Case Studies
- Impact on Strawberry Crops : A study demonstrated that Toxin IIc significantly reduced strawberry yield due to severe necrotic lesions caused by Alternaria alternata infections. The findings emphasized the need for integrated pest management strategies that consider the role of this toxin .
- Genotoxicity Assessment : In a controlled study involving Sprague Dawley rats, exposure to Toxin IIc resulted in increased markers for DNA damage in colon tissues. This research highlights the potential health risks associated with exposure to mycotoxins from contaminated food sources .
Eigenschaften
CAS-Nummer |
104420-17-9 |
|---|---|
Molekularformel |
C17H24O6 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(2E,4E,6E,8R)-8-[(2R,3S)-2-hydroxy-3-methylpentanoyl]oxy-8-[(2S)-2-methyloxiran-2-yl]octa-2,4,6-trienoic acid |
InChI |
InChI=1S/C17H24O6/c1-4-12(2)15(20)16(21)23-13(17(3)11-22-17)9-7-5-6-8-10-14(18)19/h5-10,12-13,15,20H,4,11H2,1-3H3,(H,18,19)/b6-5+,9-7+,10-8+/t12-,13+,15+,17-/m0/s1 |
InChI-Schlüssel |
PXZGUAVTZUPRMI-MWOWDIBMSA-N |
SMILES |
CCC(C)C(C(=O)OC(C=CC=CC=CC(=O)O)C1(CO1)C)O |
Isomerische SMILES |
CC[C@H](C)[C@H](C(=O)O[C@H](/C=C/C=C/C=C/C(=O)O)[C@@]1(CO1)C)O |
Kanonische SMILES |
CCC(C)C(C(=O)OC(C=CC=CC=CC(=O)O)C1(CO1)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Toxin IIc; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















